molecular formula C9H8Cl2O3 B12097573 Methyl 3,4-dichloro-2-methoxybenzoate

Methyl 3,4-dichloro-2-methoxybenzoate

Cat. No.: B12097573
M. Wt: 235.06 g/mol
InChI Key: JEFVFIAJNDIAEP-UHFFFAOYSA-N
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Description

Methyl 3,4-dichloro-2-methoxybenzoate is an organic compound with the molecular formula C9H8Cl2O3 and a molecular weight of 235.06 g/mol . It is a derivative of benzoic acid, where the benzene ring is substituted with two chlorine atoms and one methoxy group. This compound is often used in various chemical syntheses and research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3,4-dichloro-2-methoxybenzoate can be synthesized through several methods. One common approach involves the esterification of 3,4-dichloro-2-methoxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

Methyl 3,4-dichloro-2-methoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 3,4-dichloro-2-methoxybenzoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of methyl 3,4-dichloro-2-methoxybenzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chlorine and methoxy substituents play a crucial role in its binding affinity and specificity. For example, it may inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking substrate access and catalytic activity .

Comparison with Similar Compounds

Methyl 3,4-dichloro-2-methoxybenzoate can be compared with other similar compounds, such as:

Conclusion

This compound is a versatile compound with significant applications in various fields of scientific research. Its unique chemical structure allows it to participate in a wide range of reactions and interact with diverse molecular targets, making it a valuable tool in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C9H8Cl2O3

Molecular Weight

235.06 g/mol

IUPAC Name

methyl 3,4-dichloro-2-methoxybenzoate

InChI

InChI=1S/C9H8Cl2O3/c1-13-8-5(9(12)14-2)3-4-6(10)7(8)11/h3-4H,1-2H3

InChI Key

JEFVFIAJNDIAEP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1Cl)Cl)C(=O)OC

Origin of Product

United States

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